2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone
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Overview
Description
2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring attached to an ethanone group, which is further substituted with a 2-chloro-6-fluorophenyl group. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common reagents used in this synthesis include chromyl chloride for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-chloro-6-fluorophenyl)acetic acid.
Reduction: 2-(2-chloro-6-fluorophenyl)-1-morpholinoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it has been studied as a potential inhibitor of thrombin, a key enzyme in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamides: Known for their potent thrombin inhibitory activity.
2-chloro-6-fluorobenzyl alcohol: Used in the synthesis of various organic compounds.
Uniqueness
2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone stands out due to its unique combination of a morpholine ring and a substituted phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXQYXHAXHHCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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